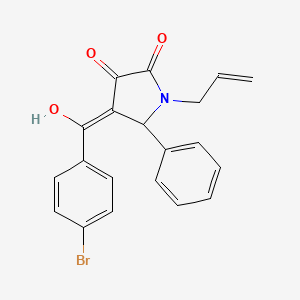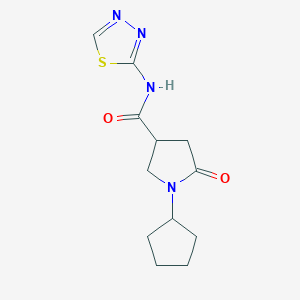![molecular formula C13H9Cl2N3O2 B5400497 4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPB is a benzamide derivative that has been synthesized using various methods and has shown promising results in various research studies.
Mechanism of Action
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various types of cancer cells, and its inhibition has been proposed as a potential therapeutic strategy for cancer treatment. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
Advantages and Limitations for Lab Experiments
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which allows for the specific inhibition of CK2 without affecting other kinases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some experimental setups. This compound is also relatively expensive compared to other CK2 inhibitors.
Future Directions
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide has shown promising results in various research studies, and there are several future directions that can be explored. One possible direction is the development of this compound analogs with improved pharmacokinetic properties and solubility. Another direction is the investigation of the role of CK2 in other cellular processes and diseases. This compound can also be used as a tool compound to study the downstream signaling pathways of CK2 and their role in cancer progression. Finally, this compound can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity.
Synthesis Methods
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide can be synthesized using various methods, but the most common method involves the reaction between 4-chlorobenzoic acid and 5-chloro-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain this compound.
Scientific Research Applications
4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide has shown potential applications in various scientific research studies. It has been used as a tool compound to study the role of the protein kinase CK2 in cancer cells. This compound has also been used to study the role of CK2 in the regulation of the transcription factor NF-κB, which is involved in various cellular processes such as inflammation and immune response.
Properties
IUPAC Name |
4-chloro-N-[(5-chloropyridin-2-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-9-3-1-8(2-4-9)12(19)18-13(20)17-11-6-5-10(15)7-16-11/h1-7H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXFTJXXIJCQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)

![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)
